molecular formula C5H11BrO2S B2832898 1-Bromo-2-methanesulfonyl-2-methylpropane CAS No. 1344058-47-4

1-Bromo-2-methanesulfonyl-2-methylpropane

Cat. No.: B2832898
CAS No.: 1344058-47-4
M. Wt: 215.11
InChI Key: WOPVXRNGFCPTCG-UHFFFAOYSA-N
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Description

1-Bromo-2-methanesulfonyl-2-methylpropane is an organic compound with the molecular formula C5H11BrO2S and a molecular weight of 215.11 g/mol . It is characterized by the presence of a bromine atom, a methanesulfonyl group, and a methyl group attached to a propane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Bromo-2-methanesulfonyl-2-methylpropane typically involves the bromination of 2-methanesulfonyl-2-methylpropane. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-methanesulfonyl-2-methylpropane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-methanesulfonyl-2-methylpropane has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the formation of more complex molecules.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methanesulfonyl-2-methylpropane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The methanesulfonyl group can stabilize intermediates and transition states, influencing the reaction pathways and outcomes .

Comparison with Similar Compounds

1-Bromo-2-methanesulfonyl-2-methylpropane can be compared with similar compounds such as:

The presence of the methanesulfonyl group in this compound makes it unique, providing additional reactivity and stability in various chemical reactions.

Properties

IUPAC Name

1-bromo-2-methyl-2-methylsulfonylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2S/c1-5(2,4-6)9(3,7)8/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPVXRNGFCPTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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